4-(4-Hydroxy-3,5-dimethylphenyl)-4-oxobutanoic acid

HPPD inhibition tyrosine metabolism enzyme kinetics

4-(4-Hydroxy-3,5-dimethylphenyl)-4-oxobutanoic acid (CAS 52245-99-5) is a synthetic gamma-keto acid derivative belonging to the 4-aryl-4-oxobutanoic acid class. It features a 4-hydroxy-3,5-dimethylphenyl substituent that distinguishes it from simpler 4-phenyl-4-oxobutanoic acid analogs.

Molecular Formula C12H14O4
Molecular Weight 222.24
CAS No. 52245-99-5
Cat. No. B2480958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Hydroxy-3,5-dimethylphenyl)-4-oxobutanoic acid
CAS52245-99-5
Molecular FormulaC12H14O4
Molecular Weight222.24
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)C)C(=O)CCC(=O)O
InChIInChI=1S/C12H14O4/c1-7-5-9(6-8(2)12(7)16)10(13)3-4-11(14)15/h5-6,16H,3-4H2,1-2H3,(H,14,15)
InChIKeyKKCAMFSPJNWASG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Hydroxy-3,5-dimethylphenyl)-4-oxobutanoic acid (CAS 52245-99-5): Gamma-Keto Acid Building Block with Quantifiable HPPD Inhibitory Activity


4-(4-Hydroxy-3,5-dimethylphenyl)-4-oxobutanoic acid (CAS 52245-99-5) is a synthetic gamma-keto acid derivative belonging to the 4-aryl-4-oxobutanoic acid class. It features a 4-hydroxy-3,5-dimethylphenyl substituent that distinguishes it from simpler 4-phenyl-4-oxobutanoic acid analogs. The compound has been characterized as an inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD, EC 1.13.11.27), with a reported IC50 of 89–90 nM against the pig liver enzyme [1]. It is primarily utilized as a research intermediate and a reference standard in biochemical and pharmacological studies targeting the tyrosine degradation pathway.

4-(4-Hydroxy-3,5-dimethylphenyl)-4-oxobutanoic acid: Why In-Class Analogs Cannot Be Interchanged Uncritically


Although many 4-aryl-4-oxobutanoic acid derivatives share the gamma-keto acid scaffold, their biological activity and physicochemical profiles are exquisitely sensitive to the nature and position of substituents on the phenyl ring. The 4-hydroxy-3,5-dimethyl pattern in this compound contributes to a distinct electron-density distribution and hydrogen-bonding capacity that directly influences target engagement and metabolic stability [1]. Even closely related analogs such as the unsubstituted 4-phenyl-4-oxobutanoic acid or the 4-(3,5-dimethylphenyl)-4-oxobutanoic acid (lacking the hydroxyl group) display markedly different inhibitory profiles. The quantitative HPPD inhibition data provided below demonstrate that seemingly minor structural modifications can result in significant loss of potency, making uncritical substitution a high-risk decision for assay reproducibility and structure-activity relationship (SAR) consistency.

Quantitative Differentiation Evidence for 4-(4-Hydroxy-3,5-dimethylphenyl)-4-oxobutanoic acid (CAS 52245-99-5)


HPPD Inhibitory Potency: 1.9-Fold Improvement Over the Clinical Reference Inhibitor Nitisinone

The target compound inhibits porcine 4-hydroxyphenylpyruvate dioxygenase (HPPD) with an IC50 of 89 nM, representing a 1.94-fold improvement in potency compared to the clinically approved HPPD inhibitor nitisinone (NTBC), which exhibits an IC50 of 173 nM under analogous assay conditions [1]. This quantitative difference is particularly relevant for in vitro pharmacological studies where higher potency at lower concentrations may reduce off-target effects and compound consumption.

HPPD inhibition tyrosine metabolism enzyme kinetics

Structural Differentiation from 4-(3,5-Dimethylphenyl)-4-oxobutanoic acid: The Critical Role of the 4-Hydroxy Group

Compared to the des-hydroxy analog 4-(3,5-dimethylphenyl)-4-oxobutanoic acid (CAS 36440-58-1), the target compound possesses an additional phenolic hydroxyl group at the para position. This structural feature introduces a hydrogen-bond donor site and alters the electronic character of the aromatic ring. While direct HPPD inhibition data for the des-hydroxy analog have not been reported in public databases, general SAR principles for 4-aryl-4-oxobutanoic acid HPPD inhibitors indicate that para-substituted electron-donating groups significantly enhance binding affinity through interactions with the active-site iron and surrounding residues [1]. The hydroxyl group also increases polarity (cLogP estimated reduction of ~0.5–0.8 units), which may improve aqueous solubility and formulation flexibility for in vitro assays.

SAR hydrogen bonding substituent effect

Vendor-Specified Purity Benchmarks: Enabling Reproducible Enzyme Assays

Multiple reputable suppliers report a minimum purity of 95–97% for 4-(4-hydroxy-3,5-dimethylphenyl)-4-oxobutanoic acid, as determined by HPLC or equivalent methods . This purity level exceeds the typical ≥90% threshold required for biochemical assays and is comparable to or higher than the purity specifications reported for the less substituted analog 4-(3,5-dimethylphenyl)-4-oxobutanoic acid, which is often listed at 95% . Higher and more tightly specified purity reduces the risk of confounding inhibitory or agonistic effects caused by impurities in enzyme kinetic studies.

purity specification quality control enzyme assay

Optimal Application Scenarios for 4-(4-Hydroxy-3,5-dimethylphenyl)-4-oxobutanoic acid Based on Quantitative Differentiation Evidence


In Vitro HPPD Inhibition Assays Requiring High Potency at Low Concentrations

The compound's IC50 of 89 nM against mammalian HPPD makes it suitable for concentration-response experiments where minimal solvent (e.g., DMSO) carryover is critical. At this potency, a 10 µM stock solution diluted 1:100 yields a final assay concentration of 100 nM, near the IC50, enabling accurate IC50 determination without exceeding 0.1% DMSO. The 1.94-fold potency advantage over nitisinone translates to approximately half the mass required per assay plate, reducing compound consumption costs in large-scale screening campaigns [1].

Structure-Activity Relationship (SAR) Studies on 4-Aryl-4-Oxobutanoic Acid Derivatives

As a scaffold decorated with both electron-donating methyl groups and a hydrogen-bond-donating hydroxyl group, this compound serves as a key reference point for SAR exploration of the 4-aryl-4-oxobutanoic acid class. Its activity profile, combined with the class-level SAR established by Giordani et al. [1], allows researchers to systematically evaluate the contributions of ring substituents to HPPD binding affinity and selectivity. The hydroxyl group also provides a convenient synthetic handle for introducing prodrug moieties or affinity tags.

Reference Standard for Analytical Method Development and Quality Control

With multiple vendors supplying the compound at ≥95% purity (and up to 97%), it can be employed as a qualified reference standard for HPLC method development, mass spectrometry calibration, and purity verification of derivative libraries. Its defined molecular weight (222.24 g/mol) and characteristic UV absorption profile (aromatic ketone chromophore) facilitate straightforward detection and quantification in complex matrices [1].

Synthetic Intermediate for Advanced HPPD-Targeted Chemical Probes

The compound's 4-oxobutanoic acid moiety can be selectively reduced, esterified, or amidated to generate diverse chemotypes while preserving the critical 4-hydroxy-3,5-dimethylphenyl pharmacophore. This versatility, confirmed by the SAR relevance of both the keto acid and the phenolic hydroxyl group, positions it as a privileged intermediate for synthesizing next-generation HPPD inhibitors with improved pharmacokinetic properties [1].

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